2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Overview
Description
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is a chemical compound that is part of the Thermo Scientific Chemicals product portfolio . It is also known as 2,3-二溴-4-羟基-5-甲氧基苯甲醛 in Chinese .
Molecular Structure Analysis
The molecular formula of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is C8H6Br2O3 . The InChI Key is WKLKGSHBXNPUDU-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde include a white to pale cream appearance , a melting point of 215.5-221.5°C , and a molecular weight of 309.94 .Scientific Research Applications
Antioxidant and Anticancer Activities
This compound has been used in the synthesis of new methylated and acetylated bromophenol derivatives . These derivatives have shown to ameliorate H2O2-induced oxidative damage and ROS generation in HaCaT keratinocytes . They also increased the TrxR1 and HO-1 expression while not affecting Nrf2 expression in HaCaT .
Inhibition of Leukemia K562 Cells
Certain derivatives of this compound have shown to inhibit the viability and induce apoptosis of leukemia K562 cells . They did not affect the cell cycle distribution .
α-Glucosidase Inhibitory Mechanisms
Bis(2,3-dibromo-4,5-dihydroxybenzyl) ether (BDDE), derived from the marine algae, is a potential α-glucosidase inhibitor for type 2 diabetes treatment . This compound has been used in the synthesis of BDDE .
Synthesis of Other Compounds
This compound has been used in the synthesis of 4-bromo-2-methoxy-5-(2-methoxyethenyl)phenol .
Research Use Only (RUO)
This compound is often used for research purposes only . It is commonly used in laboratories for various experiments .
Commercial Availability
This compound is commercially available and can be purchased from various scientific research suppliers . It is often sold in its pure form as a white to pale cream powder .
Mechanism of Action
- The primary targets of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde are not explicitly mentioned in the available literature. However, it’s important to note that this compound is an organic intermediate and can participate in various synthetic reactions .
- The benzylic position (adjacent to the aromatic ring) is reactive due to the stability of the resulting radical. Removing a benzylic hydrogen requires less energy than removing a ring hydrogen, preserving the aromaticity of the ring .
Target of Action
Mode of Action
Safety and Hazards
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .
properties
IUPAC Name |
2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKGSHBXNPUDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334356 | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
CAS RN |
2973-75-3 | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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